1-(2-Hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea
CAS No.: 1351599-74-0
Cat. No.: VC7635085
Molecular Formula: C17H17F3N2O2
Molecular Weight: 338.33
* For research use only. Not for human or veterinary use.
![1-(2-Hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea - 1351599-74-0](/images/structure/VC7635085.png)
Specification
CAS No. | 1351599-74-0 |
---|---|
Molecular Formula | C17H17F3N2O2 |
Molecular Weight | 338.33 |
IUPAC Name | 1-(2-hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea |
Standard InChI | InChI=1S/C17H17F3N2O2/c18-17(19,20)13-7-4-8-14(10-13)22-16(24)21-11-15(23)9-12-5-2-1-3-6-12/h1-8,10,15,23H,9,11H2,(H2,21,22,24) |
Standard InChI Key | SPYIRHBZRBDLIR-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CC(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-(2-Hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea features a urea backbone () bridging two aromatic moieties: a 2-hydroxy-3-phenylpropyl group and a 3-(trifluoromethyl)phenyl group. The hydroxy group at the second carbon of the propyl chain introduces potential hydrogen-bonding interactions, while the electron-withdrawing trifluoromethyl group at the meta position of the phenyl ring may enhance metabolic stability and receptor binding affinity .
Table 1: Key Structural and Physicochemical Properties
Property | Value/Description |
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CAS Number | 1351599-74-0 |
Molecular Formula | |
Molecular Weight | 338.33 g/mol |
IUPAC Name | 1-(2-hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea |
Key Functional Groups | Urea, hydroxy, trifluoromethyl, phenyl |
Positional Isomerism and Analogues
Structural analogs of this compound, such as 1-(2-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea (CAS 1351584-68-3), differ in the placement of the trifluoromethyl group (ortho vs. para), which can significantly alter electronic and steric properties . Another variant, 1-(3-hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea (CAS 1396882-35-1), relocates the hydroxy group to the third carbon, potentially affecting conformational flexibility . Such subtle modifications underscore the importance of structure-activity relationship (SAR) studies in optimizing pharmacological profiles.
Synthesis and Manufacturing
General Synthetic Routes
While explicit synthetic protocols for 1-(2-Hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea remain undisclosed, diaryl ureas are typically synthesized via the reaction of an isocyanate with an amine. For this compound, the likely pathway involves:
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Formation of the 3-(trifluoromethyl)phenyl isocyanate through phosgenation of the corresponding aniline.
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Coupling with 2-hydroxy-3-phenylpropylamine under anhydrous conditions to yield the urea linkage .
Challenges in Optimization
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound’s logP (octanol-water partition coefficient) is estimated to be ~3.2, indicating moderate lipophilicity conducive to membrane permeability. The trifluoromethyl group enhances lipid solubility, while the hydroxy group may improve aqueous solubility at physiological pH, suggesting balanced bioavailability .
Stability Considerations
Biological Activity and Mechanistic Insights
Hypothesized Targets
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Receptor Tyrosine Kinases (RTKs): Potential inhibition of VEGF and EGF receptors, critical in tumor vasculogenesis.
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MAPK/ERK Pathway: Interference with RAF-mediated signaling could induce apoptosis in hyperproliferative cells.
Research Gaps and Future Directions
Priority Investigations
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In Vitro Screening: Evaluate IC50 values against cancer cell lines (e.g., MCF-7, A549) to establish potency.
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Kinase Profiling: Use high-throughput assays to identify primary molecular targets.
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ADMET Studies: Assess absorption, distribution, metabolism, excretion, and toxicity in preclinical models.
Structural Optimization
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